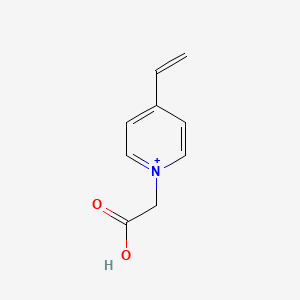
Pyridinium,1-(carboxymethyl)-4-ethenyl-, bromide (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium,1-(carboxymethyl)-4-ethenyl-, bromide (1:1) is a pyridinium salt that features a carboxymethyl group and an ethenyl group attached to the pyridinium ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the quaternization of pyridine with an alkyl halide. For Pyridinium,1-(carboxymethyl)-4-ethenyl-, bromide (1:1), the synthetic route may involve the reaction of pyridine with bromoacetic acid and vinyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux to facilitate the reaction .
Industrial Production Methods
Industrial production of pyridinium salts often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired pyridinium salt .
化学反应分析
Types of Reactions
Pyridinium,1-(carboxymethyl)-4-ethenyl-, bromide (1:1) can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The pyridinium ring can be reduced to form a dihydropyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or sodium thiolate (NaS⁻) are employed under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Dihydropyridine derivatives.
Substitution: Corresponding substituted pyridinium salts.
科学研究应用
Pyridinium,1-(carboxymethyl)-4-ethenyl-, bromide (1:1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of the pyridinium moiety.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of ionic liquids and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Pyridinium,1-(carboxymethyl)-4-ethenyl-, bromide (1:1) involves its interaction with biological molecules through ionic and covalent bonding. The pyridinium ring can interact with nucleic acids and proteins, potentially disrupting their normal function. The carboxymethyl and ethenyl groups can also participate in various chemical reactions, contributing to the compound’s overall biological activity .
相似化合物的比较
Similar Compounds
Pyridinium,1-(carboxymethyl)-4-methyl-, bromide (11): Similar structure but with a methyl group instead of an ethenyl group.
Pyridinium,1-(carboxymethyl)-4-phenyl-, bromide (11): Contains a phenyl group instead of an ethenyl group.
Pyridinium,1-(carboxymethyl)-4-ethyl-, bromide (11): Features an ethyl group in place of the ethenyl group.
Uniqueness
The ethenyl group allows for additional functionalization and can participate in polymerization reactions, making this compound particularly valuable in materials science and polymer chemistry .
属性
IUPAC Name |
2-(4-ethenylpyridin-1-ium-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-8-3-5-10(6-4-8)7-9(11)12/h2-6H,1,7H2/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVABGXRBDDJJB-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=[N+](C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NO2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
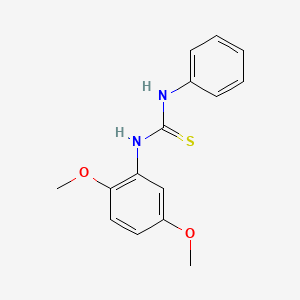
![1-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(3-METHYLPHENOXY)PROPAN-2-OL](/img/structure/B1209137.png)
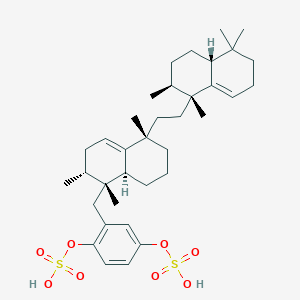
![[8,8-Dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B1209143.png)

![[3-[[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-2-octadecanoyloxy-propyl] octadecanoate](/img/structure/B1209145.png)
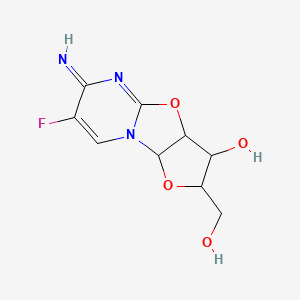
![1-(6-Bromo-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone](/img/structure/B1209150.png)

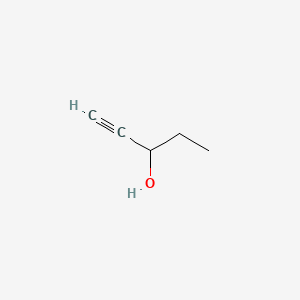
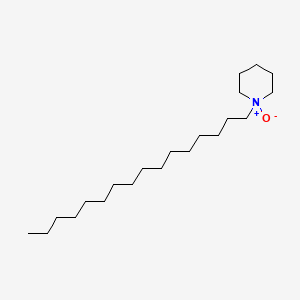
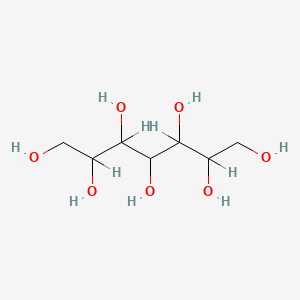
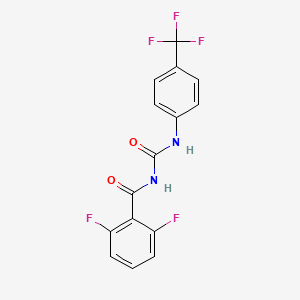
![[(2S,3S,4R,5S)-2,3,4,5-Tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexyl] (3R,4'S,6'S,7'R)-6-bromo-4'-hydroxy-4'-methyl-2,12',14'-trioxospiro[1H-indole-3,5'-2,9,11,13-tetrazatricyclo[8.4.0.03,7]tetradeca-1(10),2-diene]-6'-carboxylate](/img/structure/B1209158.png)
